molecular formula C29H26ClN3O5S B11116675 N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11116675
M. Wt: 564.1 g/mol
InChI Key: UYSRASWDLLMJKW-ZCTHSVRISA-N
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Description

N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzenesulfonamide core, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzyloxyphenylmethylidene Hydrazine Intermediate: This step involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling with Benzenesulfonamide: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Introduction of the Chloro and Methoxy Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the hydrazone linkage may interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(4-methoxyphenyl)urea: Similar in structure but lacks the benzenesulfonamide group.

    N-(4-methoxyphenyl)-N’-(4-chlorophenyl)thiourea: Contains a thiourea group instead of a sulfonamide group.

    N-(4-chlorophenyl)-N’-(4-methoxyphenyl)hydrazine: Lacks the benzenesulfonamide group and has a simpler structure.

Uniqueness

N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide core with a hydrazone linkage and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H26ClN3O5S

Molecular Weight

564.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H26ClN3O5S/c1-37-28-17-14-24(18-27(28)30)33(39(35,36)26-10-6-3-7-11-26)20-29(34)32-31-19-22-12-15-25(16-13-22)38-21-23-8-4-2-5-9-23/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+

InChI Key

UYSRASWDLLMJKW-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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